Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans-
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Overview
Description
Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentaneacetic acid, featuring a hydroxyl group and a methyl ester functional group. This compound is known for its unique structural configuration, which plays a significant role in its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans-isomer.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentaneacetic acid derivatives.
Reduction: Formation of cyclopentaneacetic alcohol derivatives.
Substitution: Formation of various substituted cyclopentaneacetic acid esters.
Scientific Research Applications
Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
- Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester
Uniqueness
Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is unique due to its specific trans-configuration, which influences its chemical reactivity and biological interactions. This configuration can lead to different stereochemical outcomes in reactions compared to its cis-isomer or other similar compounds.
Properties
IUPAC Name |
methyl 2-[(1R,3R)-3-hydroxycyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYJDPCEVAGWBX-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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